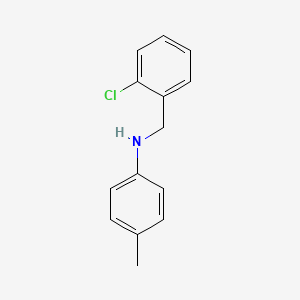![molecular formula C10H10ClNO3S B12109328 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride](/img/structure/B12109328.png)
4-[(Cyclopropylamino)sulfonyl]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclopropylamino)sulfonyl]benzoyl chloride is a chemical compound with the molecular formula C10H10ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclopropylamino group, a sulfonyl group, and a benzoyl chloride moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with cyclopropylamine and a sulfonylating agent. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylamino)sulfonyl]benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride moiety can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Substitution Products: Formation of amides, esters, or thioesters.
Oxidation Products: Formation of sulfoxides or sulfones.
Coupling Products:
Scientific Research Applications
4-[(Cyclopropylamino)sulfonyl]benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfonyl and benzoyl chloride groups play a crucial role in these interactions, facilitating the formation of stable adducts with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dipropylamino)sulfonyl]benzoyl chloride
- 4-[(Dimethylamino)sulfonyl]benzoyl chloride
- 4-(Pyrrolidine-1-sulfonyl)benzoyl chloride
Uniqueness
4-[(Cyclopropylamino)sulfonyl]benzoyl chloride is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(cyclopropylsulfamoyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-10(13)7-1-5-9(6-2-7)16(14,15)12-8-3-4-8/h1-2,5-6,8,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOSAEAUERWPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
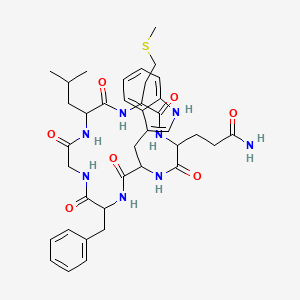
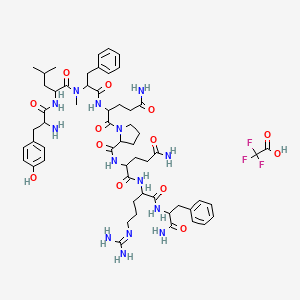

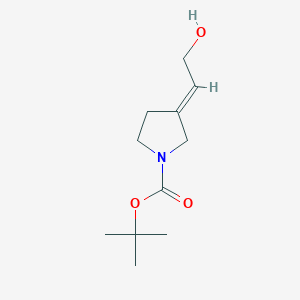
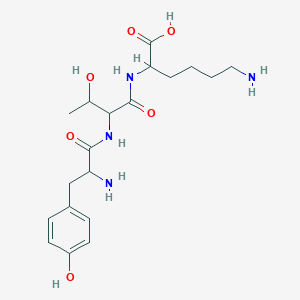
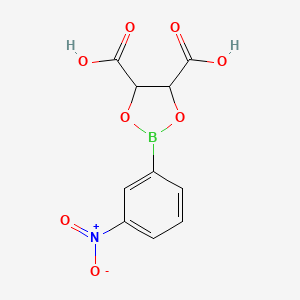
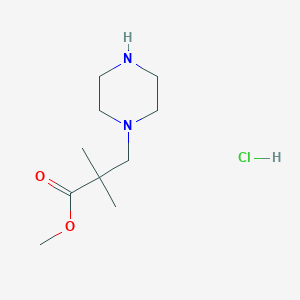
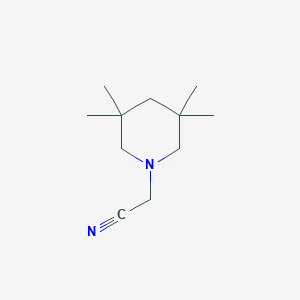
![Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12109305.png)

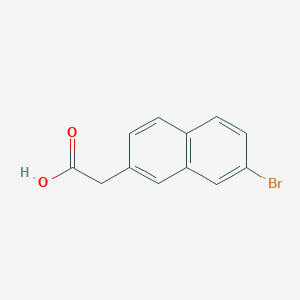
![2-methoxyethyl 5-carbamoyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12109320.png)

